molecular formula C25H29N3O3 B11828862 tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate

tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1'-biphenyl]-3-yl)carbamate

Cat. No.: B11828862
M. Wt: 419.5 g/mol
InChI Key: SIIQDUSMQYRWFZ-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate is a complex organic compound with a unique structure that includes a biphenyl group, an imidazo[1,5-a]azepine ring, and a tert-butyl carbamate group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate involves multiple steps, including the formation of the imidazo[1,5-a]azepine ring and the attachment of the biphenyl and tert-butyl carbamate groups. Specific synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, selective functionalization, and catalytic reactions. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

tert-Butyl (6-((5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl)-[1,1’-biphenyl]-3-yl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

tert-butyl N-[4-[(5R,6R)-6-hydroxy-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-5-yl]-3-phenylphenyl]carbamate

InChI

InChI=1S/C25H29N3O3/c1-25(2,3)31-24(30)27-18-12-13-20(21(14-18)17-8-5-4-6-9-17)23-22(29)11-7-10-19-15-26-16-28(19)23/h4-6,8-9,12-16,22-23,29H,7,10-11H2,1-3H3,(H,27,30)/t22-,23-/m1/s1

InChI Key

SIIQDUSMQYRWFZ-DHIUTWEWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[C@@H]2[C@@H](CCCC3=CN=CN23)O)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C2C(CCCC3=CN=CN23)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.